![molecular formula C21H23N3O6 B2550013 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 954660-82-3](/img/structure/B2550013.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a synthetic organic compound that features a complex molecular structure, including a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea typically involves a multi-step organic synthesis process. One potential route could involve:
Formation of the Benzo[d][1,3]dioxole Moiety: : This could be achieved by the cyclization of appropriate phenol derivatives with formaldehyde and a suitable acid catalyst.
Synthesis of the Pyrrolidine Ring: : The formation of the pyrrolidine ring could involve the reduction of a suitable pyrrolidinone precursor under reductive amination conditions.
Assembly of the Final Compound: : The final step could involve the coupling of the benzo[d][1,3]dioxole moiety with the pyrrolidine intermediate, followed by a urea formation reaction with 2,4-dimethoxyaniline under suitable conditions.
Industrial Production Methods: : Industrial-scale production of such compounds might utilize optimized synthetic routes to ensure maximum yield and purity. Techniques like flow chemistry and continuous synthesis could be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and dimethoxyphenyl moieties, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions could be performed on the carbonyl group of the pyrrolidine ring using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: : Reagents such as potassium permanganate, lithium aluminum hydride, and various acids and bases could be employed under controlled temperature and pressure conditions to induce these reactions.
Major Products Formed: : The major products formed from these reactions could include oxidized derivatives, reduced compounds, and substituted products depending on the nature of the reactions performed.
科学研究应用
Chemistry: : The compound's structure makes it a valuable subject for studying the effects of different substituents on the aromatic and heterocyclic rings.
Biology: : In biological research, it could be investigated for its potential interactions with various biomolecules and its effects on cellular processes.
Medicine: : Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: : In industrial settings, the compound might be explored for its utility in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea would depend on its specific application. For instance, if used in a medicinal context, it might interact with certain enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could engage in π-π stacking interactions with aromatic amino acids in proteins, while the urea group could form hydrogen bonds with active site residues.
相似化合物的比较
Comparison with Other Compounds: : 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea can be compared with similar compounds like:
1-(Pyrrolidin-3-yl)methyl-3-(4-methoxyphenyl)urea
1-(Benzo[d][1,3]dioxol-5-yl)methyl-3-(2,5-dimethoxyphenyl)urea
Uniqueness: : Its uniqueness lies in the specific combination of the benzo[d][1,3]dioxole, pyrrolidine, and dimethoxyphenyl moieties, which could impart distinct chemical properties and biological activities compared to other compounds.
Hope that satisfies your curiosity! Anything else you'd like to dive into?
属性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(9-15)28-2)23-21(26)22-10-13-7-20(25)24(11-13)14-3-6-17-19(8-14)30-12-29-17/h3-6,8-9,13H,7,10-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHGDFGDRQQTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
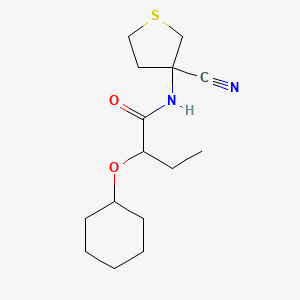
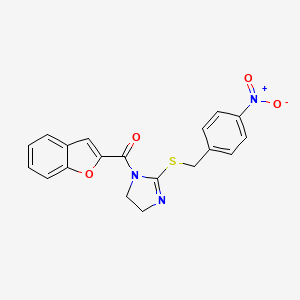
![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)
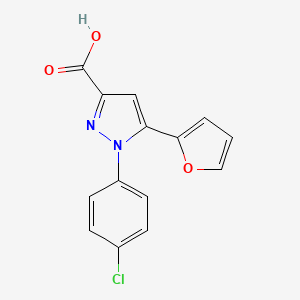
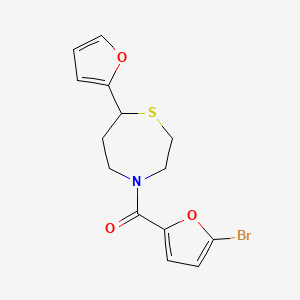
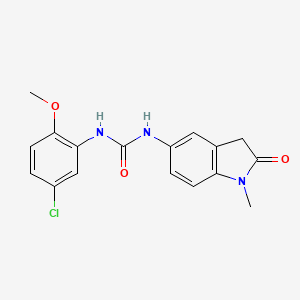
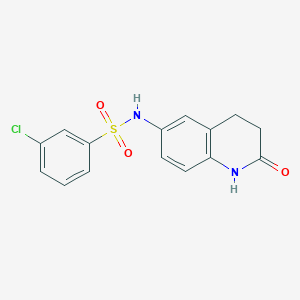
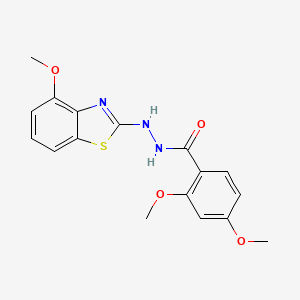
![N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2549946.png)
![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)
![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2549953.png)
